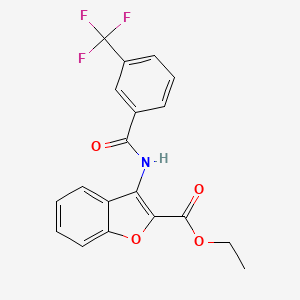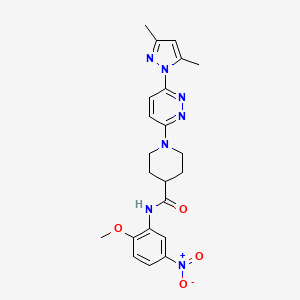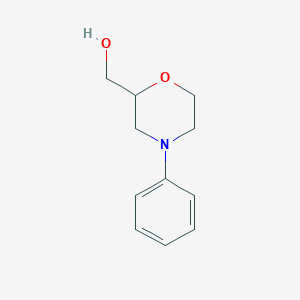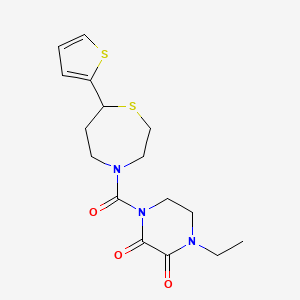![molecular formula C23H21N3O3S B2625205 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide CAS No. 895445-26-8](/img/structure/B2625205.png)
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide” is a complex organic compound. It contains a benzimidazole function, along with a chalcone (or styryl) moiety linked by a benzamide . The benzimidazole-based molecules demonstrate significant anti-proliferative activity .
Synthesis Analysis
A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been designed . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .Molecular Structure Analysis
The molecular structure of this compound is complex and would be characterized via various spectroscopic techniques such as IR, UV-visible, 1 H-NMR, 13 C-NMR, mass spectroscopy, TGA and powder XRD .Chemical Reactions Analysis
The compound is involved in the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . The reaction conditions can be altered to obtain different products .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined using various techniques such as IR, UV-visible, 1 H-NMR, 13 C-NMR, mass spectroscopy, TGA and powder XRD .Aplicaciones Científicas De Investigación
Antitumor Effects and Kinase Inhibition
A series of newly synthesized anticancer compounds, including those with a benzimidazole moiety, demonstrated in vitro antitumor activity against various human cancer cell lines. These compounds also showed potent dual KSP and Aurora A kinase inhibition, indicating their potential for cancer therapy (Abd El‐All et al., 2015).
EGFR Inhibitors
Benzimidazole acetohydrazide derivatives were designed and synthesized, exhibiting selective epidermal growth factor receptor kinase inhibitor activity. This suggests their application in targeted cancer therapies (Demirel et al., 2017).
Antimicrobial and Antifungal Properties
Novel synthesized benzimidazole compounds demonstrated significant antimicrobial and antifungal activities. These findings support their potential use in developing new antimicrobial agents for various bacterial and fungal infections (Desai et al., 2011).
Antimicrobial and Antituberculosis Agents
A study on novel benzimidazole derivatives highlighted their promising antimicrobial properties against specific bacterial strains and their antitubercular activity against Mycobacterium tuberculosis. This points to their potential role in treating tuberculosis and bacterial infections (Jadhav et al., 2009).
Antifungal Activity
Research into benzimidazole-based compounds revealed their antifungal activity, suggesting their applicability in treating fungal infections (Brahmeshwari & Gullapelli, 2014).
Chemosensor Applications
Benzimidazole integrated with anthracene/pyrene derivatives were synthesized as efficient chemosensors for detecting aluminum ions, demonstrating the utility of benzimidazole compounds in environmental monitoring and biochemical research (Shree et al., 2019).
Anti-Malarial Activity
Novel thiosemicarbazone derivatives containing the benzimidazole moiety exhibited significant anti-malarial activity, highlighting the potential of benzimidazole derivatives in malaria treatment strategies (Divatia et al., 2014).
Mecanismo De Acción
Target of Action
Compounds containing the imidazole moiety, such as these, have been known to exhibit a broad range of biological activities .
Mode of Action
Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
It is known that imidazole derivatives can affect a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
A study on similar compounds showed a favourable pharmacokinetic profile .
Result of Action
Imidazole derivatives have been reported to exhibit a broad range of biological activities, suggesting they may have multiple molecular and cellular effects .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
It is known that imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Cellular Effects
Some imidazole derivatives have been found to inhibit the growth of human colorectal carcinoma cell line (HCT116) even more than the standard drug 5-FU .
Molecular Mechanism
It is known that imidazole derivatives can interact with cyclin-dependent kinase-8, which is a prospective target for treating colon cancer .
Temporal Effects in Laboratory Settings
It is known that imidazole derivatives can exhibit significant antimicrobial effects against various strains .
Dosage Effects in Animal Models
It is known that some imidazole derivatives have been found to be safe at a dose of 1.34 mg/kg .
Metabolic Pathways
It is known that imidazole derivatives can participate in purine synthesis .
Propiedades
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(4-methylphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-16-10-12-17(13-11-16)30(28,29)15-14-22(27)24-19-7-3-2-6-18(19)23-25-20-8-4-5-9-21(20)26-23/h2-13H,14-15H2,1H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJFNZSHGHFXNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2625125.png)
![3-(4-(2-chlorophenyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2625127.png)
![2-[(4-Methoxybenzyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone](/img/structure/B2625128.png)


![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2625132.png)



![2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2625138.png)


![3-cyclohexyl-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)propanamide](/img/structure/B2625143.png)
